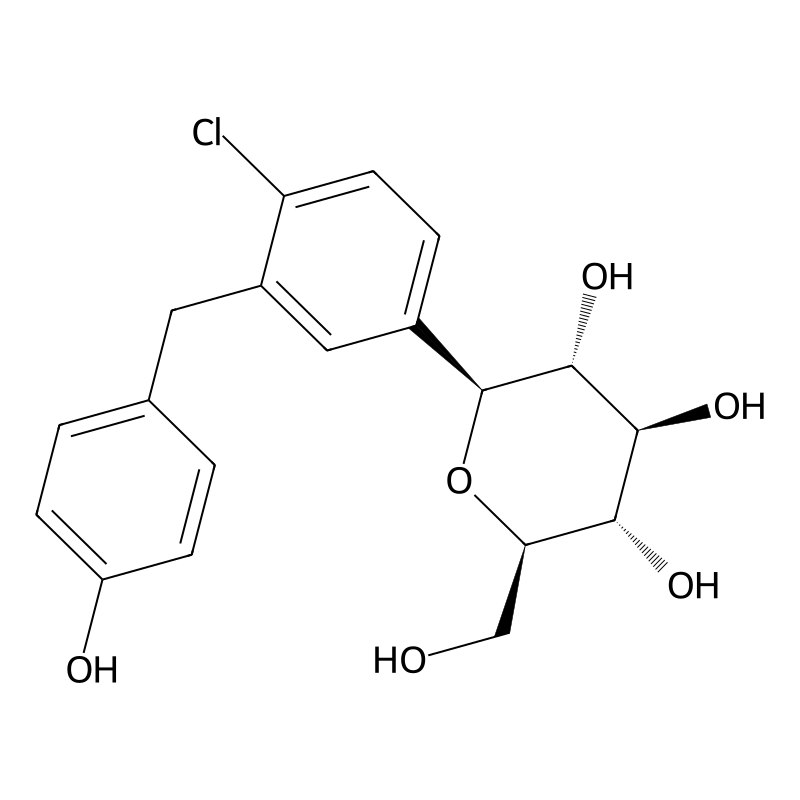

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmaceutical Quality Control

Summary of the Application: The compound is used in the quality control of pharmaceutical ingredients and final products, specifically the antidiabetic drug empagliflozin . Impurities, even in small concentrations, can affect the efficacy and safety of drugs .

Methods of Application or Experimental Procedures: A simple High-Performance Liquid Chromatography (HPLC) method was developed and validated for the quantitative determination of empagliflozin and its organic impurities from the synthesis process . The method was carried out in a Shim-pack phenyl column with a mobile phase consisting of an acetonitrile/water mixture (72:28), with isocratic elution and the detector wavelength was 230 nm .

Results or Outcomes: The validation process, in accordance with international guidelines, shows that the method was linear, precise, and accurate for empagliflozin, impurity 1, and impurity 2 . Limits of detection (0.01, 0.02, and 0.01 μg mL −1) and quantification (0.10, 0.10, and 0.05 μg mL −1) were determined for EMPA, IMP1, and IMP2, respectively . The HPLC method for impurity determination in empagliflozin was linear, precise, accurate, and robust .

The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its multiple stereocenters and functional groups. This compound belongs to the class of tetrahydropyrans, which are cyclic compounds containing a six-membered ring with one oxygen atom. The presence of hydroxymethyl and hydroxybenzyl substituents suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.

The chemical reactivity of this compound can be analyzed through several types of reactions:

- Hydroxylation Reactions: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

- Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, potentially forming amines or other derivatives.

- Condensation Reactions: The hydroxyl groups may engage in condensation reactions, leading to the formation of ether linkages or esters under acidic or basic conditions.

These reactions are typically facilitated by specific enzymes in biological systems, which act as catalysts to speed up the reaction rates and allow for metabolic pathways to proceed efficiently

The biological activity of this compound may include: Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program can provide insights into the potential biological activities based on the compound's structure .

The synthesis of this compound could involve several strategies:

- Starting Materials: Utilizing commercially available precursors such as phenols and chloro-substituted aromatic compounds.

- Multi-step Synthesis:

- Formation of the tetrahydropyran ring through cyclization reactions involving appropriate aldehydes or ketones.

- Introduction of hydroxymethyl groups via formylation followed by reduction.

- Substituting chloro groups through nucleophilic substitution with amines or alcohols.

- Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to enhance reaction efficiency and reduce waste.

This compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for drug development targeting cancer or inflammatory diseases.

- Agricultural Chemicals: Possible use as a biopesticide or herbicide due to its biological activity.

- Cosmetics: Utilized for its antioxidant properties in skincare formulations.

Interaction studies are essential to understand how this compound interacts with biological targets:

- Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cellular Assays: Conducting in vitro assays to assess cytotoxicity and efficacy against various cell lines.

- In Vivo Studies: Testing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential and safety profiles.

Several compounds share structural similarities with the target molecule. Here are some notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxybenzyl alcohol | Structure | Antioxidant |

| Chloroacetic acid | Structure | Antimicrobial |

| Tetrahydropyran derivatives | Structure | Anticancer |

Uniqueness

The uniqueness of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry combined with multiple functional groups that may enhance its interaction with biological targets compared to simpler analogs. Its complex structure allows for diverse mechanisms of action that could be exploited in therapeutic applications.